2-Methyl-6-nitroimidazo[1,2-a]pyridine
Overview
Description
2-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . The compound is known for its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry .
Scientific Research Applications
2-Methyl-6-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Future Directions
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2-Methyl-6-nitroimidazo[1,2-a]pyridine” could be in the field of drug discovery, particularly for the treatment of TB .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their versatile heterocyclic scaffold .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Pharmacokinetics
One study mentions a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showing good microsomal stability .
Result of Action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with nitroalkenes under acidic conditions. This reaction typically proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core . Another approach involves the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound often involves multi-component reactions (MCRs) due to their efficiency and high atom economy. These reactions allow for the rapid generation of functionalized molecules in a single step, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Comparison with Similar Compounds
2-Methyl-6-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine class:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound exhibits improved potency against Mycobacterium tuberculosis compared to this compound.
3-Nitroimidazo[1,2-a]pyridine: Known for its antileishmanial activity, this compound has been modified to improve its aqueous solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues.
Properties
IUPAC Name |
2-methyl-6-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUPNJGITWKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356278 | |
Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13212-83-4 | |
Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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